molecular formula C14H13NO2S B14085114 (E)-N-(4-Methylbenzylidene)benzenesulfonamide

(E)-N-(4-Methylbenzylidene)benzenesulfonamide

Cat. No.: B14085114
M. Wt: 259.33 g/mol
InChI Key: LBPXERJAGSIVOP-UHFFFAOYSA-N
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Description

(E)-N-(4-Methylbenzylidene)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The (E)-configuration indicates the specific geometric isomerism around the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Methylbenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Methylbenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-Methylbenzylidene)benzenesulfonamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar structure but lacks the sulfonamide group.

    N-(4-Methylbenzylidene)aniline: Similar structure but lacks the sulfonamide group.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the benzylidene moiety.

Uniqueness

(E)-N-(4-Methylbenzylidene)benzenesulfonamide is unique due to the presence of both the benzylidene and sulfonamide groups, which can impart specific chemical and biological properties.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

N-[(4-methylphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

LBPXERJAGSIVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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